

Introduction: The Significance of the Cinnoline Scaffold

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Compound of Interest

Compound Name: *Cinnolin-3-amine*

Cat. No.: *B183375*

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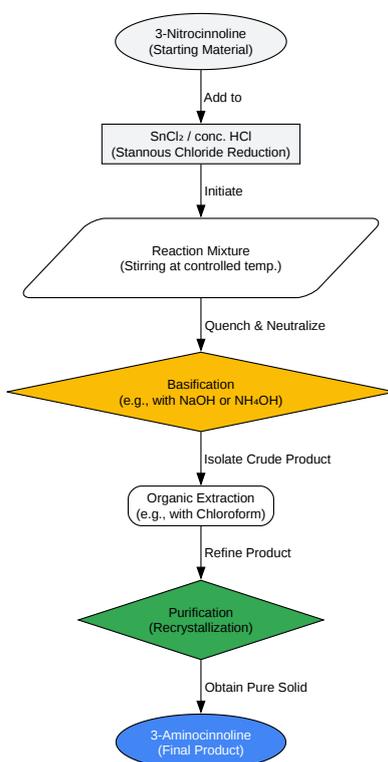
The cinnoline nucleus, a bicyclic aromatic heterocycle containing a pyridazine ring fused to a benzene ring, is a privileged structure in drug discovery. Cinnoline derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][2] The strategic placement of functional groups on this scaffold is key to modulating its biological activity. 3-Aminocinnoline, in particular, is a crucial intermediate. The amino group at the 3-position provides a versatile chemical handle for the synthesis of diverse libraries of compounds, enabling extensive structure-activity relationship (SAR) studies essential for optimizing drug candidates.[1] Understanding the fundamental properties of this core molecule is therefore paramount for any research program leveraging its structure.

Molecular Structure and Identification

A precise understanding of the molecular structure is the starting point for all chemical and physical characterization.

Chemical Structure

The structure of 3-aminocinnoline consists of a fused benzene and pyridazine ring system, with an amine substituent at the C3 position.



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Caption: General workflow for the synthesis of 3-aminocinnoline.

Detailed Experimental Protocol

This protocol is adapted from the foundational literature and represents a reliable method for laboratory-scale synthesis. [3] Materials:

- 3-Nitrocinnoline
- Stannous chloride dihydrate (SnCl₂·2H₂O)
- Concentrated hydrochloric acid (HCl)
- Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution
- Chloroform (or other suitable organic solvent)
- Anhydrous sodium sulfate (Na₂SO₄)

- Ethanol or Toluene (for recrystallization)
- Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-nitrocinnoline in concentrated hydrochloric acid.
- **Addition of Reducing Agent:** To this stirred suspension, add a solution of stannous chloride dihydrate in concentrated HCl portion-wise. The addition should be controlled to manage the exothermic reaction, maintaining the temperature below 50 °C using an ice bath if necessary.
- **Reaction:** After the addition is complete, heat the mixture gently (e.g., in a 60-70 °C water bath) for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
- **Work-up and Isolation:** Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a concentrated base (e.g., 40% NaOH) while cooling in an ice bath. The pH should be adjusted to >10. **Causality Note:** This step is critical to deprotonate the amine and precipitate the tin salts, making the free base product extractable into an organic solvent.
- **Extraction:** Extract the resulting aqueous slurry multiple times with chloroform. Combine the organic layers.
- **Drying and Concentration:** Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-aminocinnoline.
- **Purification:** Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or toluene, to afford pure 3-aminocinnoline as a crystalline solid.

Physical and Structural Properties

The physical properties dictate the compound's handling, formulation, and behavior in various experimental settings.

Property	Value	Source
Appearance	Crystalline solid	General Observation
Melting Point	154-155 °C	[3]

Solubility

Precise solubility data is often determined experimentally. Based on its structure—a polar amino group on a large, relatively nonpolar aromatic scaffold—3-aminocinnoline is predicted to exhibit the following solubility profile:

- Soluble: In polar organic solvents like methanol, ethanol, DMSO, and DMF.
- Slightly Soluble: In moderately polar solvents like chloroform and ethyl acetate.
- Insoluble: In nonpolar solvents like hexane and water (under neutral pH). It will exhibit increased aqueous solubility under acidic conditions due to the protonation of the amino group.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, angles, and information on intermolecular interactions like hydrogen bonding. While crystal structures for numerous cinnoline derivatives have been reported, a publicly available crystal structure for the parent 3-aminocinnoline was not identified in the preparatory search. [4][5] Obtaining this data would be a valuable contribution to the field.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 3-aminocinnoline. The following sections provide predicted data based on the known structure, which serves as a benchmark for experimental verification. [6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ^1H NMR Data (400 MHz, DMSO- d_6):

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.5 - 8.7	Singlet	H4
~7.5 - 8.2	Multiplet	Aromatic Protons (H5, H6, H7, H8)

| ~6.0 - 6.5 | Broad Singlet | -NH₂ |

Rationale: The H4 proton is expected to be the most deshielded proton on the heterocyclic ring due to its proximity to the ring nitrogens. The protons on the benzene ring will appear as a complex multiplet. The amine protons will be a broad signal that is exchangeable with D₂O.

Predicted ^{13}C NMR Data (100 MHz, DMSO- d_6):

Chemical Shift (δ) ppm	Assignment
~150 - 155	C3 (bearing NH ₂)
~145 - 150	C4a, C8a (bridgehead)

| ~120 - 140 | C4, C5, C6, C7, C8 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Data (ATR-FTIR):

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H symmetric & asymmetric stretching (-NH ₂)
3100 - 3000	Medium	Aromatic C-H stretching
1640 - 1600	Strong	N-H scissoring (bending)
1600 - 1450	Strong to Medium	Aromatic C=C and C=N stretching

| 850 - 750 | Strong | C-H out-of-plane bending (aromatic) |

Rationale: The presence of a primary amine is strongly indicated by the characteristic N-H stretching doublet. The series of peaks in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the bicyclic core.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

- Expected Molecular Ion (M⁺): m/z = 145.06 (for C₈H₇N₃)
- High-Resolution MS (HRMS): Would provide an exact mass measurement to confirm the elemental composition.
- Key Fragmentation: A likely fragmentation pathway involves the loss of HCN (m/z = 27) from the pyridazine ring.

Chemical Properties and Reactivity

The reactivity of 3-aminocinnoline is dominated by the nucleophilic amino group and the electronic nature of the cinnoline ring system.

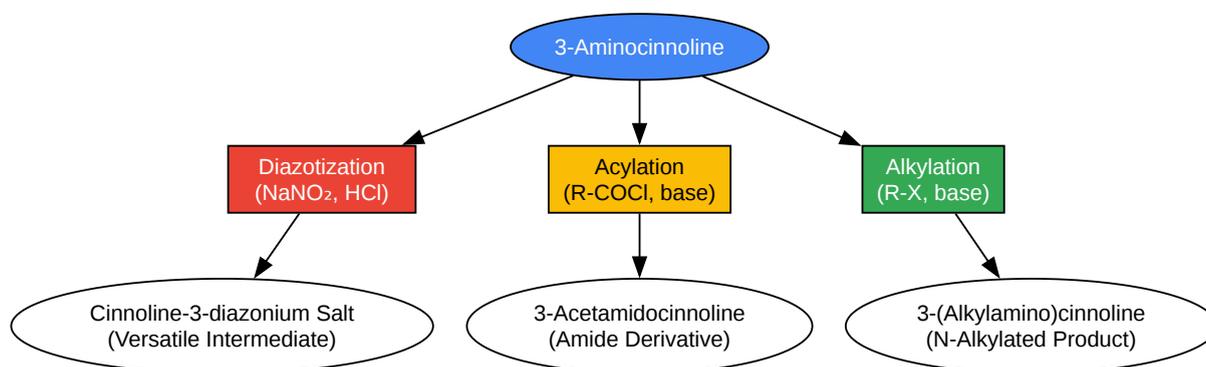
Basicity

3-Aminocinnoline has two primary sites for protonation: the exocyclic amino group and the ring nitrogen atoms. The amino group, being an arylamine, is weakly basic. The ring nitrogens also exhibit basic character. The relative basicity will influence its behavior in acidic media and its ability to form salts.

Reactivity of the Amino Group

The -NH₂ group is a versatile handle for derivatization.

- **Diazotization:** Reaction with nitrous acid (HONO), typically generated in situ from NaNO₂ and a strong acid, converts the amino group into a diazonium salt. This intermediate is highly reactive and can be displaced by a wide range of nucleophiles (e.g., halides, hydroxyl, cyano groups), providing a gateway to a vast array of 3-substituted cinnolines. [8]*
- **Acylation:** The amino group readily reacts with acyl halides or anhydrides to form stable amide derivatives. This is a common strategy in drug development to modify solubility and bioavailability.
- **Alkylation/Arylation:** It can undergo N-alkylation or participate in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form secondary or tertiary amines.



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Caption: Key reactions involving the amino group of 3-aminocinnoline.

Applications in Drug Discovery

The true value of 3-aminocinnoline lies in its role as a molecular scaffold for the development of new therapeutic agents. The cinnoline core is associated with a range of biological activities,

and the 3-amino position provides a critical attachment point for side chains that can interact with biological targets and fine-tune the molecule's pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

- **Scaffold for Kinase Inhibitors:** Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The cinnoline structure can serve this role, with derivatives from the 3-amino position exploring different regions of the binding site to enhance potency and selectivity.
- **Antimicrobial Agents:** The cinnoline derivative Cinoxacin is a known antibacterial agent, establishing the scaffold's potential in this area. [1]New derivatives synthesized from 3-aminocinnoline are actively investigated to combat drug-resistant pathogens.
- **Anticancer Therapeutics:** Cinnoline derivatives have been shown to possess cytotoxic activity against various cancer cell lines. [1]The 3-amino group allows for the introduction of pharmacophores known to interact with cancer-related targets, such as topoisomerases or cell signaling proteins.

Conclusion

3-Aminocinnoline is more than just a simple chemical compound; it is a strategic building block for innovation in pharmaceutical sciences. Its well-defined synthesis, characterized physical properties, and versatile chemical reactivity make it an invaluable tool for researchers. A thorough understanding of the principles and protocols outlined in this guide empowers scientists to effectively utilize 3-aminocinnoline in the rational design and development of next-generation therapeutics.

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